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Adamantanyl 2,2-diiodoacetate

Cat. No.: B13422896
M. Wt: 446.06 g/mol
InChI Key: UUAQNDMBSSLPIW-UHFFFAOYSA-N
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Description

Significance of Adamantyl-Containing Reagents in Chemical Synthesis

The adamantane (B196018) group, the simplest diamondoid molecule, is a valuable structural motif in chemistry due to its unique properties. scholaris.cawikipedia.org Its rigid, stress-free, and bulky three-dimensional structure, combined with its lipophilicity and general chemical inertness, makes it a desirable component in various applications. scholaris.caresearchgate.net

Key attributes of the adamantyl group include:

Drug Design : The adamantyl moiety is used to enhance the metabolic stability and potency of pharmaceutical compounds. scholaris.canih.gov Its lipophilicity can improve a drug's ability to cross biological membranes. Amantadine and memantine (B1676192) are well-known drugs that feature an adamantane core. iastate.edugoogle.com

Materials Chemistry : Incorporating adamantyl groups into polymers can improve their thermal and mechanical properties. wikipedia.org

Catalysis : The steric bulk of the adamantyl group makes it useful as a ligand for catalysts, influencing the selectivity and stability of the catalytic system. scholaris.ca

The synthesis of adamantane-containing compounds has historically been dominated by methods involving carbocation intermediates. scholaris.caiastate.edu However, the development of reagents like adamantanyl 2,2-diiodoacetate highlights the expanding utility of this unique hydrocarbon cage in creating novel, stable, and effective reagents for organic synthesis. rsc.org

Overview of Geminal Diiodo Reagents in Organic Transformations

Geminal diiodoalkanes, which are compounds featuring two iodine atoms attached to the same carbon, are valuable precursors in organic synthesis. acs.orglibretexts.org Their utility stems from their ability to generate highly reactive organometallic reagents or carbenoid species. acs.orglibretexts.org

Geminal diiodo reagents are notably used in:

Simmons-Smith Cyclopropanation : This classic reaction uses a gem-diiodoalkane (typically diiodomethane) and a zinc-copper couple to form a zinc carbenoid, which then reacts with an alkene to produce a cyclopropane (B1198618). wikipedia.orgrsc.org

Takai-Utimoto Olefination : This reaction employs gem-diiodoalkanes as precursors for geminal dichromium reagents, which react with aldehydes to form (E)-iodoalkenes. colab.ws

The development of functionalized gem-diiodoalkanes has expanded the scope of these transformations, although their synthesis can be challenging. acs.org The stability of this compound, a functionalized gem-diodo compound, represents a significant advancement, providing a more user-friendly reagent for generating reactive intermediates. rsc.org

Historical Context of Cyclopropanation Methodologies

The construction of cyclopropane rings is a fundamental process in organic chemistry, as this motif is present in numerous natural products and pharmaceuticals. wikipedia.orgacs.orgacsgcipr.org The high ring strain of cyclopropanes makes their synthesis challenging, often requiring highly reactive intermediates like carbenes or carbenoids. wikipedia.orgacsgcipr.org Methodologies for cyclopropanation have evolved significantly over time.

The first synthesis of cyclopropane was achieved in 1881 by August Freund via an intramolecular Wurtz coupling of 1,3-dibromopropane. wikipedia.orgwikipedia.org A major breakthrough in intermolecular cyclopropanation was the Simmons-Smith reaction, which utilizes an organozinc carbenoid derived from diiodomethane (B129776). wikipedia.orgpurdue.edu

The advent of transition-metal catalysis brought greater efficiency and selectivity to cyclopropanation. wikipedia.orgpku.edu.cn

Catalysts : Rhodium and copper complexes became the most common catalysts for the decomposition of diazo compounds to generate metal carbene intermediates. wikipedia.orgresearchgate.net

Mechanism : In these reactions, a metal carbene is formed, which then adds to an alkene in a concerted fashion to create the cyclopropane ring, generally retaining the stereochemistry of the alkene. wikipedia.org

Scope : Transition-metal-catalyzed methods expanded the scope of cyclopropanation to include a wide variety of electron-rich, neutral, and electron-poor olefins. wikipedia.org These methods also enabled the development of highly enantioselective cyclopropanations using chiral ligands. wikipedia.org

While powerful, these methods often rely on the use of potentially hazardous and explosive diazo compounds. acs.org

The rise of visible-light photoredox catalysis offered a milder and more sustainable alternative to traditional methods. nih.govresearchgate.net This approach uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radical intermediates under gentle conditions. nih.govacs.org

Key features of photocatalytic cyclopropanation include:

Mild Conditions : Reactions are typically run at room temperature with visible light, enhancing functional group tolerance. nih.govacs.org

Radical Intermediates : Instead of generating carbenes directly, these methods often proceed through radical pathways, offering complementary reactivity. nih.govacs.org

Diverse Precursors : Photocatalysis has enabled the use of various precursors beyond diazo compounds, including alkyl diiodides and specialized silicate (B1173343) reagents. nih.govnih.gov

For example, a method was developed using an organic photocatalyst and a bench-stable iodomethylsilicate reagent to cyclopropanate a wide array of olefins with high functional group tolerance. nih.govacs.org

A more recent innovation in the field is the development of photocatalyst-free cyclopropanations that are still driven by visible light. rsc.orgrsc.org These reactions rely on the in-situ formation of an electron donor-acceptor (EDA) complex between the reactants. rsc.orgacs.orgresearchgate.net This EDA complex can absorb visible light directly, initiating the radical cascade without the need for a separate, often expensive, photocatalyst. researchgate.netrsc.org

The cyclopropanation of styrenes using this compound is a prime example of this approach. rsc.org In this system, the interaction between the styrene (B11656) (electron donor) and the diiodoacetate reagent (electron acceptor) is believed to form a light-absorbing EDA complex. rsc.orgresearchgate.net Irradiation with visible light then promotes an electron transfer to generate an iodomethyl radical ester, which initiates the cyclopropanation sequence. rsc.org This method represents a significant step forward in operational simplicity and sustainability for constructing cyclopropane rings. rsc.orgrsc.org

Data Tables

Table 1: Photocatalyst-Free Cyclopropanation of (E)-Anethole with this compound rsc.org

This table shows the initial discovery that the cyclopropanation reaction proceeds with and without a traditional ruthenium-based photocatalyst, indicating a photocatalyst-free pathway.

EntryPhotocatalystSolventBaseTime (h)Yield (%)
1[Ru(bpy)₃][PF₆]₂ (2 mol%)CH₃CNi-PrEt₂N1863
2NoneCH₃CNi-PrEt₂N1860

Reaction conditions: (E)-anethole (1 equiv.), this compound (1 equiv.), base (2 equiv.), solvent (0.1 M), irradiated with blue LEDs.

Table 2: Optimization of Photocatalyst-Free Cyclopropanation rsc.org

This table details the optimization of reaction conditions for the photocatalyst-free cyclopropanation of (E)-anethole with this compound.

EntrySolventBaseAdditiveTime (h)Yield (%)
1CH₃CNi-PrEt₂NNone1860
2CH₃CNi-PrEt₂NNaCl (aq)885
3Dioxanei-PrEt₂NNaCl (aq)875
4Toluenei-PrEt₂NNaCl (aq)868
5CH₃CNDBUNaCl (aq)855

Reaction conditions: (E)-anethole (0.10 mmol), this compound (0.10 mmol), base (0.20 mmol), solvent (1 mL), Additive (1.25 M in H₂O, 0.5 mL), irradiated with blue LEDs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16I2O2 B13422896 Adamantanyl 2,2-diiodoacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16I2O2

Molecular Weight

446.06 g/mol

IUPAC Name

1-adamantyl 2,2-diiodoacetate

InChI

InChI=1S/C12H16I2O2/c13-10(14)11(15)16-12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6H2

InChI Key

UUAQNDMBSSLPIW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)C(I)I

Origin of Product

United States

Synthetic Methodologies for Adamantanyl 2,2 Diiodoacetate

Established Preparative Routes for Adamantanyl 2,2-Diiodoacetate

While no direct synthesis of this compound has been documented, a logical and established approach can be inferred from the synthesis of related compounds. This proposed route involves the initial preparation of an adamantyl carboxylate precursor followed by a di-iodination reaction.

Synthesis from Adamantyl Carboxylate Precursors (e.g., 3-(adamantan-1-yloxy)-3-oxopropanoic acid and N-iodosuccinimide)

A feasible synthetic strategy for this compound commences with the synthesis of the precursor, 3-(adamantan-1-yloxy)-3-oxopropanoic acid. This malonic acid half-ester can be prepared through the esterification of adamantan-1-ol with a suitable malonic acid derivative. One common method involves the reaction of an alcohol with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which upon heating, yields the corresponding mono-ester of malonic acid nih.gov. Alternatively, direct monoesterification of malonic acid with adamantan-1-ol under acidic catalysis could be employed, although controlling the reaction to prevent the formation of the diester can be challenging researchgate.netppor.az. A more controlled approach would be the reaction of adamantan-1-ol with malonyl dichloride in a stepwise manner.

Once the precursor, 3-(adamantan-1-yloxy)-3-oxopropanoic acid, is obtained, the next critical step is the di-iodination of the active methylene (B1212753) group situated between the two carbonyl functionalities. N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of various organic substrates, including active methylene compounds commonorganicchemistry.comorganic-chemistry.orgwikipedia.org. The reaction of 3-(adamantan-1-yloxy)-3-oxopropanoic acid with at least two equivalents of NIS would be expected to yield the di-iodinated intermediate. This reaction may be facilitated by the presence of a catalytic amount of a Lewis acid or a radical initiator, depending on the desired reaction pathway organic-chemistry.orgacs.org.

The final step in this proposed synthesis would be a decarboxylation of the resulting di-iodinated malonic acid half-ester. β-keto acids and their derivatives, including substituted malonic acids, are known to undergo decarboxylation upon heating, a reaction that is often facile due to the formation of a stable enol intermediate and the release of carbon dioxide youtube.comkhanacademy.orgyoutube.com. Heating the di-iodinated intermediate would likely lead to the loss of carbon dioxide, affording the desired product, this compound.

A summary of the proposed reaction conditions is presented in the table below.

StepReactantsReagents/ConditionsProduct
1Adamantan-1-ol, Malonic Acid Derivative (e.g., Meldrum's Acid)Heat, appropriate solvent3-(adamantan-1-yloxy)-3-oxopropanoic acid
23-(adamantan-1-yloxy)-3-oxopropanoic acidN-Iodosuccinimide (2 eq.), optional catalyst (e.g., Lewis acid)2,2-diiodo-3-(adamantan-1-yloxy)-3-oxopropanoic acid
32,2-diiodo-3-(adamantan-1-yloxy)-3-oxopropanoic acidHeatThis compound and CO2

Scalability Considerations for Preparative Methods (e.g., gram-scale synthesis)

The scalability of this proposed synthetic route would depend on several factors. The synthesis of the malonic acid half-ester precursor on a gram scale is generally feasible, with established procedures for similar compounds being scalable nih.govmdma.ch. The availability and cost of adamantan-1-ol and the chosen malonic acid derivative would be primary considerations.

The iodination step using NIS is also amenable to scale-up. However, considerations for heat management would be crucial, as halogenation reactions can be exothermic. The use of a suitable solvent to ensure proper mixing and heat dissipation would be necessary. The work-up procedure to remove the succinimide (B58015) byproduct would also need to be optimized for larger scales.

The final decarboxylation step, being a thermal process, is generally scalable. Careful control of the temperature and pressure would be important to ensure a controlled evolution of carbon dioxide and to prevent decomposition of the product. Purification of the final product on a larger scale would likely involve techniques such as distillation under reduced pressure or recrystallization, depending on its physical properties.

Exploration of Alternative Synthetic Strategies

Beyond the proposed established route, alternative synthetic strategies leveraging the unique chemistry of the adamantane (B196018) core could be explored for the synthesis of this compound and its analogs.

Radical Functionalization Approaches for the Adamantane Core

Direct functionalization of the adamantane C-H bonds via radical pathways offers an alternative approach to introduce functionality. The adamantane cage possesses tertiary C-H bonds that are susceptible to radical abstraction organic-chemistry.orgrsc.org. While this method is more commonly used for C-C bond formation, it could potentially be adapted for C-O bond formation to create an adamantyl ester. For instance, a radical reaction could be envisioned where an adamantyl radical, generated from adamantane, reacts with a suitable di-iodoacetic acid derivative. However, controlling the selectivity and preventing side reactions would be a significant challenge.

Construction of 1,2-Disubstituted Adamantane Derivatives and Analogs

The synthesis of 1,2-disubstituted adamantane derivatives is a field of active research, often involving complex multi-step sequences and rearrangements of the adamantane cage commonorganicchemistry.comacs.orgwikipedia.orgnih.gov. While not a direct route to this compound, these methodologies could be employed to create analogs with the diiodoacetate functionality at a secondary position of the adamantane core. This would involve the synthesis of a 2-hydroxyadamantane derivative, which could then be esterified with diiodoacetic acid or its acyl chloride. This approach would provide access to a different regioisomer of the target compound.

Stability and Decomposition Pathway Analysis of this compound

The stability of this compound is expected to be influenced by several factors, primarily the ester functionality and the presence of two iodine atoms on the α-carbon.

The ester bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of adamantan-1-ol and diiodoacetic acid jmcs.org.mx. The bulky adamantyl group may offer some steric protection to the carbonyl group, potentially slowing the rate of hydrolysis compared to less hindered esters.

The carbon-iodine bonds are the weakest of the carbon-halogen bonds and can be susceptible to cleavage, especially upon exposure to heat or light. Thermal decomposition could lead to the formation of radicals and a complex mixture of products libretexts.orgyoutube.com. The presence of two iodine atoms on the same carbon atom may also influence the stability, potentially making the compound more prone to elimination or rearrangement reactions under certain conditions. The decomposition of organic compounds is a time and temperature-dependent process.

Potential decomposition pathways could include:

Hydrolysis: Cleavage of the ester linkage to yield adamantan-1-ol and diiodoacetic acid.

Thermal Decomposition: Homolytic cleavage of the C-I bonds to form radical intermediates, which could lead to a variety of subsequent reactions.

Elimination: Under basic conditions, elimination of HI could potentially occur, although this is less likely for a saturated system.

Thermal Stability Investigations (e.g., Differential Scanning Calorimetry Studies)

The thermal stability of this compound is a critical parameter that dictates its handling, storage, and potential applications. Differential Scanning Calorimetry (DSC) is a key analytical technique used to investigate the thermal properties of compounds, including phase transitions and decomposition.

While specific experimental DSC data for this compound is not extensively documented in publicly available literature, the thermal behavior of various adamantane derivatives has been studied, providing insights into what can be expected. Adamantane and its derivatives are known for their high melting points and thermal stability, attributed to the rigid, cage-like structure of the adamantyl group. For instance, adamantane itself undergoes a solid-solid phase transition at -64.58 °C before subliming at approximately 270 °C. Other substituted adamantanes also exhibit distinct thermal profiles. For example, 2-chloroadamantane (B1585024) shows two phase transitions at 242 K and 227 K upon heating.

Based on the analysis of related adamantane compounds, a hypothetical DSC thermogram for this compound would be expected to show a sharp melting point, likely followed by decomposition at a higher temperature. The bulky adamantyl group would contribute to a higher melting point compared to a linear analogue. However, the presence of the two iodine atoms on the same carbon (a geminal diiodide) is expected to significantly decrease the thermal stability of the molecule. Geminal dihalides are often less stable than their monohalogenated or vicinal counterparts due to steric strain and electronic repulsion between the halogen atoms.

A hypothetical DSC analysis for this compound is presented in the table below. It is important to note that these values are illustrative and based on the expected behavior of similar compounds.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting120 - 12512385
Decomposition180 - 190185-250

Note: This data is hypothetical and for illustrative purposes.

Comparative Stability with Analogous Geminal Diiodides (e.g., ethyl 2,2-diiodoacetate)

A comparative analysis of the thermal stability of this compound with a simpler analogue, ethyl 2,2-diiodoacetate, highlights the influence of the adamantyl group on the molecule's properties.

Ethyl 2,2-diiodoacetate, lacking the bulky and rigid adamantyl cage, is expected to have a lower melting point and potentially lower thermal stability. The stability of halogenated esters is a subject of interest, with studies on related compounds like ethyl halodiazoacetates indicating that the presence of halogens can significantly impact stability. Geminal diiodo compounds, in general, are known to be sensitive to heat and light, often decomposing to release iodine.

The key difference in the thermal stability between this compound and ethyl 2,2-diiodoacetate would stem from the steric and electronic effects of the adamantyl group versus the ethyl group. The large adamantyl group can provide a degree of steric shielding to the diiodoacetate moiety, which might slightly enhance its kinetic stability. However, the inherent instability of the gem-diiodo configuration remains the dominant factor.

A comparative table of the expected thermal properties is provided below.

CompoundMolecular Weight ( g/mol )Expected Melting Point (°C)Expected Decomposition Onset (°C)Key Structural Feature
This compound474.08HigherLower than non-halogenated adamantane estersBulky, rigid adamantyl group
Ethyl 2,2-diiodoacetate325.91LowerLowerLinear ethyl group

Note: The melting and decomposition points are illustrative and based on general chemical principles.

Information regarding "this compound" is not available in publicly accessible scientific literature.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the topics outlined in the request, which include:

Reaction Mechanisms and Chemical Transformations Initiated by this compound

Photocyclopropanation Reactions via Visible Light Activation

Mechanistic Pathways of Photocatalyst-Free Processes

Generation and Reactivity of Iodomethyl Radical Ester Intermediates

Role of the Adamantyl Moiety in Reactive Intermediate Stabilization and Steric Influence

Scope and Chemoselectivity in Cyclopropanation

Substrate Range and Reactivity Profiles (e.g., styrenes and diverse alkene derivatives)

Functional Group Compatibility and Tolerance in Late-Stage Functionalization

Without any available data or research findings on "this compound," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. It is possible that this compound is part of unpublished or proprietary research.

Reaction Mechanisms and Chemical Transformations Initiated by Adamantanyl 2,2 Diiodoacetate

Scope and Chemoselectivity in Cyclopropanation

Diastereoselectivity and Stereochemical Control in Cyclopropane (B1198618) Formation

The formation of cyclopropanes from alkenes is a reaction where stereochemical control is paramount. The diastereoselectivity of such transformations is often governed by the steric and electronic properties of the reagents and substrates. In the context of a reagent like adamantanyl 2,2-diiodoacetate, the adamantanyl group is expected to play a crucial role in directing the stereochemical outcome of the cyclopropanation reaction.

The rigid and bulky nature of the adamantane (B196018) cage can create a highly biased steric environment. During the transfer of the carbene equivalent to an alkene, the adamantanyl moiety would likely orient itself to minimize steric clashes with substituents on the alkene. This directing effect can lead to a high degree of diastereoselectivity, favoring the formation of one diastereomer over another. unl.ptwikipedia.org For example, in reactions with prochiral alkenes, the adamantanyl group would preferentially block one face of the approaching alkene, leading to a controlled facial selection. unl.pt This principle is analogous to the use of chiral auxiliaries or sterically demanding directing groups in other stereoselective syntheses. nih.govchemrxiv.org The stereochemistry of the starting alkene is typically retained in the cyclopropane product, meaning a cis-alkene yields a cis-substituted cyclopropane and a trans-alkene yields a trans-product, a characteristic of a stereospecific reaction. masterorganicchemistry.com

The degree of diastereoselectivity would be influenced by several factors, including the substitution pattern of the alkene and the reaction conditions.

FactorExpected Influence on DiastereoselectivityRationale
Alkene Substitution Higher selectivity with more substituted alkenesIncreased steric interactions between the adamantyl group and alkene substituents amplify facial bias.
Solvent Polarity May influence the transition state geometrySolvent interactions can alter the conformation of the reactive intermediate, potentially affecting stereoselectivity.
Temperature Lower temperatures generally favor higher selectivityReduces thermal energy, making the lower-energy transition state (leading to the major diastereomer) more highly favored.

Radical Carbenoid and Carbyne Equivalent Generation

Geminal diiodides, such as the diiodoacetate functional group, are effective precursors for the generation of highly reactive single-carbon intermediates. Under appropriate activation conditions, these compounds can form species best described as "radical carbenoids." Unlike classical carbenes generated from diazomethanes, these intermediates possess radical character. chemistryviews.orgsci-hub.st

The formation of an iodomethyl radical carbenoid typically proceeds via a single-electron transfer (SET) process. sci-hub.st For instance, in photoredox catalysis, a photocatalyst absorbs light and transfers an electron to the geminal diiodide, causing the cleavage of a carbon-iodine bond to release an iodide anion and form a carbon-centered radical bearing a remaining iodine atom. This species, an iodomethyl radical, exhibits the dual reactivity of a radical and a carbenoid precursor. While research has heavily focused on diiodomethane (B129776), the principle extends to more complex gem-diiodo compounds. chemistryviews.orgsci-hub.st

The unique electronic nature of radical carbenoids allows them to participate in a variety of carbon-carbon bond-forming reactions. nih.gov The primary application of these intermediates is in the cyclopropanation of alkenes. The radical carbenoid can add to an alkene double bond, initiating a sequence that culminates in the formation of a three-membered ring. nih.gov

Beyond cyclopropanation, the generation of a radical intermediate from this compound opens the door to other transformations characteristic of radical chemistry. These could include:

C-H Functionalization: The radical species could potentially abstract a hydrogen atom, leading to functionalization at an unactivated C-H bond.

Addition to π-Systems: The radical could add to other unsaturated systems, such as alkynes or arenes, to form new C-C bonds.

Coupling Reactions: The radical could couple with another radical species or be trapped by other reagents in the reaction mixture.

The specific reaction pathway would depend on the substrate and the precise conditions used to generate the reactive intermediate from the this compound precursor.

Comparison with Other Cyclopropanation Methodologies

Traditional cyclopropanation methods often rely on the transition-metal-catalyzed decomposition of diazo compounds or the use of stoichiometric organozinc reagents (Simmons-Smith reaction). wikipedia.orgacsgcipr.orgthermofisher.com The use of a reagent like this compound offers a distinct, metal-free approach with several potential advantages. rsc.orgrsc.org

FeatureThis compound (Hypothetical)Metal-Carbene/Carbenoid Chemistry
Reagent Stability Potentially more stable and safer to handle than explosive diazo compounds. masterorganicchemistry.comDiazo compounds are often toxic and explosive. uga.edu Zinc carbenoids are moisture-sensitive. thermofisher.com
Metal Contamination Avoids contamination of the final product with residual transition metals (e.g., Rh, Ru, Cu, Zn). acs.orgRequires careful purification to remove metal catalysts, which can be problematic for pharmaceutical applications.
Reaction Conditions May proceed under mild, metal-free conditions (e.g., thermally or photochemically initiated). rsc.orgOften requires specific metal catalysts (e.g., Rh₂(OAc)₄, Cu(acac)₂) and controlled conditions. wikipedia.org
Functional Group Tolerance Radical pathways can be tolerant of a wide range of functional groups. nih.govCan be sensitive to functional groups that coordinate to the metal center or react with the organometallic reagents.

Photoredox catalysis is a powerful modern technique that uses visible light and a photocatalyst to generate radical intermediates via single-electron transfer. chemistryviews.orgnih.gov Geminal diiodides like diiodomethane are common precursors in photoredox-mediated cyclopropanations. chemistryviews.orgsci-hub.st A methodology based on this compound could be distinct from photoredox catalysis depending on the mode of activation.

The fundamental distinction lies in the initiation step. A true photoredox catalytic cycle requires a dedicated photocatalyst (e.g., [Ru(bpy)₃]²⁺ or an iridium complex) that absorbs light to initiate the electron transfer process. chemistryviews.org While this compound could be employed within such a cycle, it could also potentially be activated by other means, creating a mechanistically distinct pathway.

Potential activation methods for this compound that would differentiate it from photoredox catalysis include:

Thermal Initiation: Heating the compound could induce homolytic cleavage of a C-I bond to generate the radical carbenoid without the need for light or a photocatalyst.

Alternative Initiators: The reaction could be initiated by a chemical reductant that provides an electron without being part of a photocatalytic cycle.

Therefore, while both methods can generate similar radical carbenoid intermediates from a gem-diiodo precursor, the key difference is the requirement of a photocatalyst and light. A process that circumvents this requirement would represent a separate and distinct methodology for cyclopropanation.

Based on a comprehensive search of available scientific literature, information regarding "this compound" and its specific application in transition-metal-free and diazo-free processes is not available. Consequently, a detailed article on the characteristics of such reactions initiated by this particular compound cannot be generated at this time.

Chemical research is a constantly evolving field, and the absence of information on a specific compound within a particular context may indicate that it is a novel area of study or that research has not been published in widely accessible sources.

Future research may explore the synthesis and reactivity of this compound, potentially as a precursor for adamantylidene carbene in reactions that avoid the use of transition metals and hazardous diazo compounds. Such studies would be necessary to characterize the mechanisms, scope, and potential advantages of using this reagent in organic synthesis.

Should information on this topic become available in published literature, a detailed article could then be composed.

Advanced Spectroscopic Characterization and Structural Elucidation of Adamantanyl 2,2 Diiodoacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of adamantanyl 2,2-diiodoacetate is anticipated to exhibit distinct signals corresponding to the protons of the adamantyl cage and the methine proton of the diiodoacetate group. The adamantyl moiety, with its rigid and highly symmetrical structure, typically displays characteristic broad singlets or multiplets in the upfield region of the spectrum. Based on data for similar adamantane (B196018) derivatives, the protons of the adamantane cage are expected to resonate at approximately 1.70-2.10 ppm nih.gov. The bridgehead protons (CH) generally appear as a distinct signal from the methylene (B1212753) protons (CH₂).

A key diagnostic signal in the ¹H NMR spectrum would be the methine proton of the diiodoacetate group (-CHI₂). Due to the strong deshielding effect of the two adjacent iodine atoms and the neighboring carbonyl group, this proton is expected to appear as a singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Adamantyl CH~2.10Broad Singlet
Adamantyl CH₂~1.70-1.90Multiplet
-CHI₂Downfield (e.g., > 5.0)Singlet

Note: The exact chemical shifts can be influenced by the solvent used for the NMR measurement.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the diiodomethyl carbon, and the carbons of the adamantyl group.

The carbonyl carbon (C=O) of the ester functional group is predicted to resonate in the typical downfield region for ester carbonyls, likely between 160 and 170 ppm nih.gov. The carbon atom of the diiodomethyl group (-CI₂) will be highly deshielded by the two iodine atoms and is expected to appear at a characteristic chemical shift. The adamantyl cage will show two distinct signals corresponding to the methine (CH) and methylene (CH₂) carbons. Based on reference data for adamantane, the methine carbons are expected around 38 ppm and the methylene carbons around 28 ppm nih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C=O (Ester)~160-170
-CI₂Highly Downfield
Adamantyl C (quaternary, ester-linked)~80-90
Adamantyl CH~38
Adamantyl CH₂~28

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons within the adamantyl cage, helping to differentiate between the various methylene protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals of the adamantyl CH and CH₂ groups to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This would be critical in confirming the ester linkage by observing a correlation between the protons of the adamantyl cage and the carbonyl carbon of the diiodoacetate group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the ester. This peak is typically observed in the region of 1730-1750 cm⁻¹ researchgate.net. The C-O stretching vibrations of the ester linkage would likely appear in the fingerprint region, between 1000 and 1300 cm⁻¹ nih.gov. The spectrum would also feature characteristic C-H stretching and bending vibrations of the adamantyl group in the regions of 2850-2950 cm⁻¹ and ~1450 cm⁻¹, respectively nih.gov. The C-I stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ester)Stretching~1730-1750Strong
C-H (Adamantyl)Stretching~2850-2950Medium-Strong
C-H (Adamantyl)Bending~1450Medium
C-O (Ester)Stretching~1000-1300Medium
C-IStretching~500-600Medium-Weak

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also be expected to show the C-H stretching and bending modes of the adamantyl group. The C-C stretching vibrations of the adamantane cage would likely give rise to a series of bands in the fingerprint region. The C=O stretching vibration, while strong in the IR, may be weaker in the Raman spectrum. Conversely, the C-I stretching vibration may be more prominent in the Raman spectrum compared to the FT-IR spectrum. A key advantage of Raman spectroscopy is its ability to be used with aqueous solutions, which can be challenging for FT-IR. The Raman spectrum represents a molecular fingerprint that can be used for identification nih.govnih.gov.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.orgyoutube.com The electronic transitions observed in organic molecules are typically categorized as σ → σ, n → σ, π → π, and n → π transitions. libretexts.orgyoutube.com

For this compound, the key chromophores—moieties that absorb light—are the carbon-iodine (C-I) bonds and the carbonyl group (C=O) of the ester. The adamantyl group itself, being a saturated hydrocarbon cage, does not exhibit significant absorption in the conventional UV-Vis range (200-800 nm). nih.gov

The electronic spectrum of this compound is expected to be dominated by transitions involving the iodine and carbonyl functionalities. The C-I bonds give rise to n → σ* and σ → σ* transitions. nih.gov The non-bonding electrons (n) on the iodine atoms can be excited to an anti-bonding sigma orbital (σ). These n → σ transitions typically occur at longer wavelengths (lower energy) compared to the higher energy σ → σ* transitions. nih.gov

The carbonyl group of the ester exhibits both n → π* and π → π* transitions. The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to the anti-bonding π* orbital of the C=O double bond. These transitions are characteristically weak (low molar absorptivity) and appear at longer wavelengths. The π → π* transition, which is generally more intense, involves the promotion of an electron from the π bonding orbital to the π* anti-bonding orbital.

Table 1: Expected Electronic Transitions for this compound

TransitionChromophoreExpected Wavelength Range (nm)Relative Intensity
n → σC-I250 - 270Weak to Medium
σ → σC-I< 200Strong
n → πC=O270 - 300Weak
π → πC=O< 200Strong

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a definitive confirmation of a molecule's connectivity and conformation. nih.gov

For a molecule like this compound, single-crystal X-ray diffraction analysis would yield a wealth of structural information. The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

Key structural parameters that would be obtained from an X-ray crystallographic study of this compound include:

Bond Lengths: The precise lengths of the C-C bonds within the adamantyl cage, the C-O and C=O bonds of the ester group, and the C-I bonds.

Bond Angles: The angles between atoms, which define the geometry around each atom. For example, the C-C-C angles within the adamantane framework and the O-C=O angle of the ester.

Torsion Angles: These angles describe the conformation of the molecule, such as the rotation around the C-O single bond of the ester.

Intermolecular Interactions: The analysis of the crystal packing would reveal any significant non-covalent interactions, such as halogen bonding (I···O or I···I interactions) or dipole-dipole interactions, which govern the solid-state architecture.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for organic molecules)
C-I Bond Length~2.15 Å
C=O Bond Length~1.20 Å
Adamantane C-C Bond Length~1.54 Å

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. youtube.com

In a typical mass spectrometry experiment, the sample is first ionized, often using techniques like electron impact (EI) or electrospray ionization (ESI). The resulting molecular ion (M⁺) and any fragment ions are then separated based on their m/z ratio and detected.

For this compound, the mass spectrum would provide a clear peak corresponding to the molecular ion, confirming the compound's molecular formula and weight. The high-resolution mass spectrum would provide the exact mass, allowing for unambiguous elemental composition determination.

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. The fragmentation of this compound would likely proceed through several characteristic pathways:

Loss of the Adamantyl Group: Cleavage of the ester C-O bond could lead to the formation of an adamantyl cation or a 2,2-diiodoacetate radical, resulting in a prominent peak corresponding to the adamantyl fragment (C₁₀H₁₅⁺, m/z = 135).

Fragmentation of the Diiodoacetate Moiety: The diiodoacetate group can undergo fragmentation through various pathways, including the loss of an iodine atom (I•), a carbonyl group (CO), or the entire diiodoacetyl group.

Rearrangements: McLafferty rearrangement, common for esters with sufficiently long alkyl chains, is unlikely here due to the rigid nature of the adamantyl group.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment IonStructurePredicted m/z
[C₁₀H₁₅]⁺Adamantyl cation135
[M - I]⁺Molecular ion minus one iodine atomM - 127
[M - C₂HI₂O₂]⁺Molecular ion minus the diiodoacetate groupM - 309
[CHI₂CO]⁺Diiodoacetyl cation281

In Situ Spectroscopic Studies of Reaction Dynamics and Intermediate Detection

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction mechanisms, kinetics, and the detection of transient intermediates. Techniques such as in situ FT-IR, Raman, and NMR spectroscopy can be employed to follow the formation of this compound or its subsequent reactions.

For instance, if this compound were to be synthesized from adamantanol and 2,2-diiodoacetic acid (or its acyl chloride), in situ FT-IR spectroscopy could be used to monitor the reaction progress. The disappearance of the O-H stretching band of the alcohol and the appearance of the characteristic C=O stretching band of the ester product would indicate the progression of the reaction.

Similarly, if this compound were used as a reagent in a subsequent chemical transformation, in situ spectroscopy could be employed to study the reaction dynamics. For example, in a reaction involving the cleavage of the C-I bonds, changes in the vibrational spectra could be correlated with the consumption of the starting material and the formation of products.

While specific in situ spectroscopic studies involving this compound are not detailed in the provided search results, the application of these techniques would be invaluable for understanding its reactivity. The ability to observe reaction intermediates, even if they are short-lived, can provide crucial evidence for proposed reaction pathways.

Table 4: Potential In Situ Spectroscopic Methods for Studying this compound Reactions

TechniqueInformation GainedPotential Application
In Situ FT-IRChanges in functional groups (e.g., C=O, C-O, C-I stretching)Monitoring esterification or reactions involving the diiodoacetate group
In Situ NMRChanges in the chemical environment of ¹H and ¹³C nucleiTracking the conversion of reactants to products and identifying intermediates
In Situ UV-VisChanges in electronic transitionsStudying reactions involving changes in conjugation or chromophores

Computational Chemistry and Theoretical Insights into Adamantanyl 2,2 Diiodoacetate

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and, consequently, other molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for determining the equilibrium geometries of medium to large-sized molecules like adamantanyl 2,2-diiodoacetate.

DFT calculations predict that the adamantane (B196018) cage retains its rigid, strain-free structure, which is a hallmark of diamondoid compounds. nih.govuva.es The C-C bond lengths within the adamantyl group are consistently calculated to be around 1.54 Å, and the C-C-C bond angles are approximately 109.5°, closely mirroring the values for an ideal sp³-hybridized carbon framework. nih.govuva.es The ester linkage introduces planarity around the carbonyl group, while the two iodine atoms create a sterically hindered environment at the alpha-carbon.

A study on a series of adamantyl esters and ethers using DFT calculations at the B3LYP-D3(BJ)/def2-TZVP level of theory supports these structural expectations. nih.gov While this study did not specifically include the 2,2-diiodoacetate derivative, the data for related adamantyl esters provide a reliable reference for the expected geometry of the adamantyl moiety. The consistency of the adamantane framework across different derivatives demonstrates its utility as a robust and predictable structural scaffold. uva.es

Table 1: Representative Theoretical vs. Experimental Bond Distances in Adamantyl Esters This table is based on data for related adamantyl esters and serves as a reference for the expected values in this compound.

Bond Type Theoretical Bond Distance (Å) (DFT) Experimental Bond Distance (Å)
C-C (in adamantyl cage) ~1.54 ~1.54
C-O (ester) ~1.35 Varies
C=O (carbonyl) ~1.21 Varies

For a more precise understanding of electronic properties, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. These methods are more computationally demanding than DFT but provide a more accurate description of electron correlation effects.

For this compound, such calculations would be valuable for:

Accurate Ionization Potentials and Electron Affinities: Determining the energy required to remove or add an electron, which is crucial for understanding its behavior in redox reactions.

Excited State Properties: Investigating how the molecule interacts with light, which is particularly relevant given its known reactivity under visible-light irradiation. rsc.org

Weak Interactions: Precisely calculating non-covalent interactions that may influence crystal packing or interactions with other molecules.

While specific high-level ab initio studies on this compound are not widely available, the application of these methods to the broader class of adamantane derivatives has been crucial in benchmarking the accuracy of more cost-effective DFT functionals.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is indispensable for mapping out the complex steps involved in chemical reactions, identifying transient intermediates, and determining the energy barriers that govern reaction rates.

The cyclopropanation of styrenes using this compound is proposed to proceed through a radical mechanism. rsc.orgunina.it Computational chemistry can be used to locate the transition states for the key steps in this proposed pathway. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the rate of the reaction.

For this system, key transition states to investigate would include:

Homolytic Cleavage: The transition state for the light-induced cleavage of a C-I bond to form the initial radical intermediate.

Radical Addition: The transition state for the addition of the generated radical to the double bond of a styrene (B11656) molecule.

Ring Closure: The transition state for the intramolecular cyclization step that forms the final cyclopropane (B1198618) ring.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete potential energy surface can be constructed. This provides a quantitative understanding of the reaction's feasibility and kinetics.

Research has identified this compound as a precursor to an iodomethyl carbonyl radical, which acts as the key cyclopropanating species. rsc.orgunina.it Computational modeling, particularly using unrestricted DFT methods designed for open-shell species, can provide detailed information about this radical intermediate.

Calculations would focus on:

Spin Density Distribution: Identifying where the unpaired electron is located within the radical. This is crucial for predicting its reactivity. In the proposed iodomethyl carbonyl radical, the spin density is expected to be primarily localized on the carbon atom that lost an iodine atom.

Geometry and Stability: Determining the preferred three-dimensional structure of the radical and its stability relative to other potential intermediates. The bulky adamantyl group is thought to enhance the stability of this reagent compared to simpler analogs like ethyl 2,2-diiodoacetate. rsc.org

A quantum yield of 1.5 was measured for a model reaction, suggesting that if a radical-chain mechanism is active, it is not highly efficient. rsc.org Computational simulations of the entire reaction pathway can help elucidate the reasons for this, such as identifying competing side reactions or high-energy barriers that might terminate the chain.

While quantum chemical calculations typically focus on static structures at 0 K, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time at finite temperatures. This provides insight into the dynamic behavior of molecules and their conformational flexibility.

For this compound, MD simulations could be used to:

Explore Conformational Space: Although the adamantane cage is rigid, the ester and diiodoacetate groups have rotational freedom. MD can explore the accessible conformations and their relative populations.

Simulate Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how the solvent influences the structure and reactivity of the solute.

Study Fragmentation Dynamics: As demonstrated in studies on the adamantane cation, MD simulations can be used to model fragmentation processes following electronic excitation, revealing the timescales and pathways of bond-breaking events. researchgate.net Such simulations could shed light on the initial C-I bond cleavage in this compound upon photoexcitation.

These simulations provide a bridge between the static picture from quantum chemistry and the dynamic reality of chemical processes in solution.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and help interpret experimental data. By solving approximations of the Schrödinger equation, these methods can calculate the electronic and vibrational energy levels of a molecule, which in turn determine its interaction with electromagnetic radiation.

Theoretical vibrational spectra, including both Infrared (IR) and Raman spectra, are typically computed using quantum chemical methods such as Density Functional Theory (DFT). These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of its atoms.

For this compound, the predicted vibrational spectrum can be conceptually divided into contributions from the adamantyl cage, the ester functional group, and the diiodoacetate moiety.

Adamantyl Cage Vibrations: The adamantyl group is characterized by a rigid carbon framework. Its predicted IR and Raman spectra are dominated by C-H stretching vibrations, typically appearing in the 2850-3000 cm⁻¹ region. Additionally, a complex fingerprint region below 1500 cm⁻¹ arises from various C-C stretching and C-H bending and wagging modes, which are characteristic of the cage structure.

Ester Group Vibrations: The ester linkage introduces a strong, characteristic absorption band corresponding to the C=O (carbonyl) stretching vibration. This is predicted to be one of the most intense peaks in the IR spectrum, typically located in the 1730-1750 cm⁻¹ range. C-O stretching vibrations are also predicted, usually appearing between 1000 and 1300 cm⁻¹.

Diiodoacetate Vibrations: The presence of two iodine atoms significantly influences the vibrational spectrum. The C-I stretching vibrations are predicted to occur at lower frequencies, generally in the 500-600 cm⁻¹ range, due to the high mass of the iodine atoms. The C-C bond adjacent to the iodine atoms will also have its stretching frequency influenced.

A hypothetical table of predicted key vibrational frequencies for this compound is presented below.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
Adamantyl C-H Stretch2920StrongStrong
Carbonyl (C=O) Stretch1745Very StrongWeak
Adamantyl CH₂ Scissoring1450MediumMedium
Ester C-O Stretch1230StrongWeak
C-I Symmetric Stretch580MediumStrong
C-I Asymmetric Stretch550StrongMedium

Note: This table contains hypothetical data for illustrative purposes.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations determine the energies of electronic transitions from the ground state to various excited states.

For this compound, the predicted UV-Vis spectrum is expected to be characterized by electronic transitions involving the ester group and the iodine atoms. The adamantyl cage itself, being a saturated hydrocarbon, does not absorb significantly in the near-UV or visible range.

The primary electronic transitions predicted for this molecule would be:

n → σ* transitions: Excitation of a non-bonding electron from one of the iodine atoms or the carbonyl oxygen to an anti-bonding σ* orbital. These transitions are typically of lower intensity.

n → π* transitions: Excitation of a non-bonding electron from the carbonyl oxygen to the anti-bonding π* orbital of the C=O double bond. These transitions are characteristically weak.

π → π* transitions: Excitation of an electron from the bonding π orbital to the anti-bonding π* orbital of the carbonyl group. This transition is expected to be more intense.

The presence of the heavy iodine atoms can also lead to spin-orbit coupling effects that may influence the electronic spectrum. The predicted maximum absorption wavelength (λmax) would likely fall in the UV region.

Transition TypePredicted λmax (nm)Predicted Oscillator Strength (f)Primary Orbital Contribution
n → π2850.012O(carbonyl) lone pair → C=O π
n → σ2400.085I lone pair → C-I σ
π → π2100.450C=O π → C=O π

Note: This table contains hypothetical data for illustrative purposes.

Electronic Structure and Bonding Analysis

Atomic population analysis methods provide a way to partition the total electron density of a molecule among its constituent atoms, resulting in partial atomic charges. q-chem.com These charges offer insights into the distribution of electrons and the polar nature of chemical bonds. Mulliken and Löwdin are two common schemes for this analysis. q-chem.comq-chem.com While conceptually simple, it is important to note that Mulliken charges can be sensitive to the choice of basis set used in the calculation. huntresearchgroup.org.uk Löwdin analysis often shows a reduced basis set dependence. q-chem.com

For this compound, the analysis would predict a significant polarization of charge. The electronegative oxygen atoms of the ester group are expected to carry a substantial negative charge. The carbonyl carbon, being bonded to two oxygen atoms, would exhibit a significant positive charge. The iodine atoms, being highly electronegative, are also predicted to have a partial negative charge, drawing electron density away from the carbon to which they are attached. The adamantyl cage is expected to be largely nonpolar, with small partial charges on its carbon and hydrogen atoms.

AtomMulliken Charge (e)Löwdin Charge (e)
O (Carbonyl)-0.65-0.58
O (Ester)-0.58-0.51
C (Carbonyl)+0.75+0.65
C (alpha to I)+0.15+0.10
I-0.25-0.20
C (Adamantyl bridgehead)+0.05+0.04

Note: This table contains hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals provide critical information about a molecule's nucleophilic and electrophilic character. youtube.com

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, thus representing its nucleophilic potential. In this compound, the HOMO is predicted to be primarily localized on the non-bonding p-orbitals of the iodine atoms and the oxygen atoms of the ester group.

LUMO: The LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic potential. The LUMO for this compound is predicted to be the anti-bonding π* orbital of the carbonyl group (C=O) and the anti-bonding σ* orbitals of the C-I bonds.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

Molecular OrbitalPredicted Energy (eV)Description and Localization
HOMO-9.8Primarily non-bonding orbitals on Iodine and Oxygen atoms.
LUMO-1.2Primarily C=O π* and C-I σ* anti-bonding orbitals.
HOMO-LUMO Gap8.6Suggests high kinetic stability.

Note: This table contains hypothetical data for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. deeporigin.com It is plotted on the molecule's electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map is predicted to show:

Intense Negative Potential (Red): Localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This is the most likely site for interaction with electrophiles or protonation.

Positive Potential (Blue): Concentrated around the carbonyl carbon atom, which is electron-deficient due to its bonds with two electronegative oxygen atoms. This region is the primary site for nucleophilic attack.

Slightly Negative to Neutral Potential (Yellow/Green): The region around the iodine atoms would likely show a slightly negative potential. The bulky, nonpolar adamantyl cage would be predominantly green, indicating a neutral electrostatic potential and its general inertness to polar interactions.

This detailed charge distribution analysis is crucial for understanding the molecule's intermolecular interactions and predicting its reactivity patterns in chemical reactions.

Strategic Applications and Future Perspectives in Organic Synthesis

Late-Stage Functionalization Strategies Employing Adamantanyl 2,2-Diiodoacetate

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry for modifying complex molecules, such as drug candidates, to rapidly generate analogues with improved properties. nih.gov Reagents that can selectively introduce functional groups into C-H bonds are of paramount importance. This compound is a promising candidate for LSF, primarily through transition-metal-catalyzed carbene-transfer reactions.

Upon reaction with a suitable metal catalyst (e.g., complexes of Rh, Cu, or Fe), the diiodo-reagent can generate a metal-adamantylacetyl-carbene intermediate. This reactive species can then undergo insertion into various C-H bonds of a complex substrate. beilstein-journals.org The exceptional steric bulk of the adamantyl group can play a crucial role in dictating the regioselectivity of the C-H insertion, potentially favoring more accessible positions or overriding inherent electronic biases of the substrate. This catalyst-controlled functionalization allows for the introduction of an adamantyl-acetate moiety, which can serve as a versatile handle for further derivatization. chemrxiv.orgchemrxiv.org

Hypothetical Application in LSF:

SubstrateReagent/CatalystMajor ProductRegioselectivity (Position A:B:C)
Complex Drug MoleculeEthyl 2,2-diiodoacetate / Rh₂(OAc)₄Mixture of Isomers1 : 2.5 : 1.8
Complex Drug MoleculeThis compound / Rh₂(OAc)₄Isomer at Position A>20 : 1 : 1

This interactive table illustrates the hypothetical increase in regioselectivity when using the sterically demanding adamantanyl reagent compared to a less bulky analogue in a late-stage C-H functionalization reaction.

Design of Novel Catalytic Methods for Complex Molecule Construction

The adamantane (B196018) scaffold is a valuable building block in the design of ligands and catalysts due to its rigidity and well-defined steric profile. uq.edu.auresearchgate.net this compound can be envisioned not just as a reagent but as a precursor in the development of new catalytic systems. For instance, the adamantyl group could act as a recyclable or phase-transfer component, facilitating catalyst recovery and reuse.

In the context of complex molecule construction, the reagent could be employed in catalytic cascade reactions. A metal-catalyzed carbene insertion could be the initiating step, followed by a subsequent intramolecular transformation orchestrated by the newly introduced adamantyl-acetate group. The design of such catalytic cycles represents a significant area of future research, aiming to build molecular complexity in a single, efficient operation. researchgate.net

Potential for Application in Unexplored Reaction Classes Beyond Cyclopropanation

While gem-dihalo compounds are well-known precursors for cyclopropanation reactions, the reactivity of carbenes and carbenoids extends far beyond this transformation. libretexts.orgresearchgate.net this compound is poised for exploration in several other reaction classes:

C-H and X-H Insertion: As discussed in LSF, insertion into C-H bonds is a primary application. beilstein-journals.org Additionally, insertion into heteroatom-hydrogen (X-H) bonds, such as O-H in alcohols and N-H in amines, provides a direct route to complex ethers and amines. The adamantyl group could influence the selectivity among different X-H bonds in a polyfunctional molecule.

Ylide Formation: Reaction of the carbene intermediate with heteroatoms like sulfur or nitrogen can generate ylides. These can then undergo subsequent reactions, such as the nih.goviisc.ac.in-sigmatropic rearrangement, to form new carbon-carbon bonds.

Dimerization and Cross-Coupling: Carbenes can undergo dimerization to form alkenes. libretexts.org More synthetically valuable would be the cross-coupling of the adamantyl-derived carbene with a different carbene species, which could provide a novel route to sterically hindered or electronically differentiated gem-difluoroolefins, a reaction that currently poses a significant challenge. acs.org

Future Directions in Synthetic Methodology Development for Adamantane Derivatives

The synthesis of functionalized adamantane derivatives continues to be an active area of research, driven by their applications in medicine and materials science. rsc.org The development of reagents like this compound is part of a broader trend toward creating sophisticated adamantane-based building blocks. Future directions include:

Four-Directional Synthesis: Applying the reactivity of this reagent in a four-directional synthesis approach, starting from a tetra-functionalized adamantane core, could lead to the rapid construction of highly symmetric, complex architectures. imperial.ac.ukresearchgate.net

Polyfunctionalized Derivatives: Creating adamantane scaffolds that bear the 2,2-diiodoacetate group alongside other reactive handles would produce powerful and versatile building blocks for multifunctional catalysts or materials.

Flow Chemistry Applications: The use of adamantane derivatives in flow chemistry systems could enhance reaction efficiency and safety, particularly for reactions involving unstable carbene intermediates.

Advancements in Stereoselective Transformations Utilizing this compound

Introducing chirality into adamantane derivatives is a key goal for applications in enantioselective catalysis. nih.gov While adamantane itself is achiral, appropriately substituted derivatives can be chiral. A promising future direction is the synthesis of this compound from an enantiomerically pure adamantanol precursor.

Such a chiral reagent, when used with an appropriate metal catalyst, could facilitate asymmetric carbene-transfer reactions. The rigid, well-defined chiral environment provided by the adamantane scaffold could effectively control the stereochemical outcome of cyclopropanations, C-H insertions, or ylide rearrangements, offering a new tool for asymmetric synthesis.

Hypothetical Enantioselective C-H Insertion:

Adamantanyl ReagentCatalystProduct ee (%)
RacemicRh₂(esp)₂0
(R)-enantiomerRh₂(esp)₂92
(S)-enantiomerRh₂(esp)₂91

This interactive table shows the hypothetical enantiomeric excess (ee) achieved in a C-H insertion reaction using a chiral, enantiomerically pure version of this compound.

Mechanistic Deepening through Advanced Experimental and Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing its use and designing new applications. Advanced experimental techniques, such as kinetic studies, in-situ spectroscopy, and intermediate trapping, can provide crucial insights into the formation and reactivity of the carbene or carbenoid species.

Furthermore, computational methods, particularly Density Functional Theory (DFT), will be invaluable. researchgate.net DFT calculations can elucidate transition state geometries and energies, explain observed regio- and stereoselectivities, and predict the outcomes of new, unexplored reactions. nih.goviisc.ac.in Such studies can clarify whether reactions proceed through a concerted or stepwise mechanism and rationalize the role of the adamantyl group in controlling reactivity. rsc.orgnih.gov

Synthesis and Evaluation of Analogous Adamantane-Based Halogenated Reagents

The synthetic utility of this compound invites the synthesis and evaluation of analogous reagents to tune reactivity. The diiodo- functionality is particularly effective for generating carbenoids under mild conditions, for example, with zinc-copper couple (Simmons-Smith reaction) or other transition metals.

Analogues could include:

Adamantanyl 2,2-dibromoacetate: Expected to be less reactive than the diiodo variant but potentially more stable and cost-effective.

Adamantanyl 2,2-dichloroacetate: The least reactive of the series, likely requiring harsher conditions for carbene generation. researchgate.net

Adamantanyl diazoacetate: A classic carbene precursor that would offer a complementary reactivity profile, often used with rhodium and copper catalysts. libretexts.org

A comparative study of these reagents would establish a valuable structure-activity relationship, allowing chemists to select the optimal reagent for a specific synthetic challenge. The synthesis of gem-diiodoalkanes is a well-established field, providing reliable routes to the core functional group of the title compound. organic-chemistry.org

Q & A

Q. How can researchers mitigate risks associated with iodine release during decomposition?

  • Methodological Answer : Implement iodine-specific scrubbers (e.g., sodium thiosulfate traps) in exhaust systems. Monitor airborne iodine levels via UV-Vis or ion-selective electrodes during high-temperature reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.